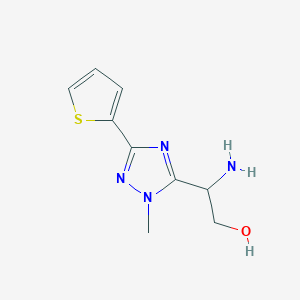
2-Amino-2-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMT , is a compound with an intriguing structure. It belongs to the imidazole family, which is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The presence of an amino group and a hydroxyl group makes AMT a versatile molecule with diverse applications.
Méthodes De Préparation
Synthetic Routes: AMT can be synthesized through several routes. One common method involves the reaction of 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine with an appropriate alcohol (such as ethanol) under acidic conditions. The amino group in the triazole ring undergoes nucleophilic substitution, resulting in the formation of AMT.
Industrial Production: In industrial settings, AMT is produced via efficient and scalable processes. These methods often involve catalytic hydrogenation or other advanced techniques to achieve high yields.
Analyse Des Réactions Chimiques
AMT participates in various chemical reactions:
Oxidation: Undergoes oxidation to form corresponding oxides.
Reduction: Can be reduced to its amine derivative.
Substitution: The amino group can be substituted with other functional groups.
Condensation: Reacts with aldehydes or ketones to form imines.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts. Major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
AMT finds applications across disciplines:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
AMT’s mechanism of action involves binding to specific molecular targets. It may modulate enzyme activity, receptor signaling, or gene expression pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
AMT stands out due to its triazole-thiophene hybrid structure. Similar compounds include imidazoles, triazoles, and thiophenes, but AMT’s combination of features makes it unique.
Propriétés
Formule moléculaire |
C9H12N4OS |
|---|---|
Poids moléculaire |
224.29 g/mol |
Nom IUPAC |
2-amino-2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C9H12N4OS/c1-13-9(6(10)5-14)11-8(12-13)7-3-2-4-15-7/h2-4,6,14H,5,10H2,1H3 |
Clé InChI |
GFSRRKHWNDMWBU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)C2=CC=CS2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)

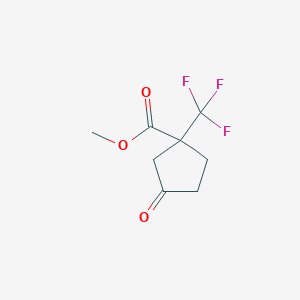

![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
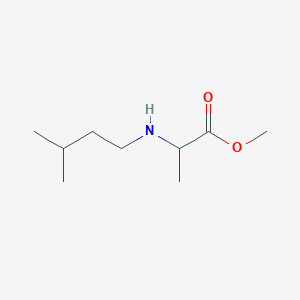

![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
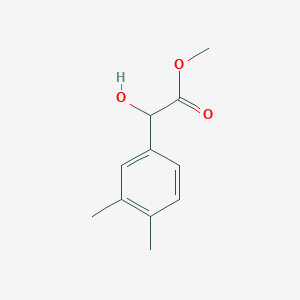
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
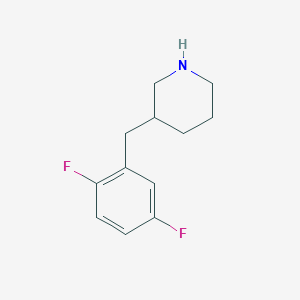

![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
